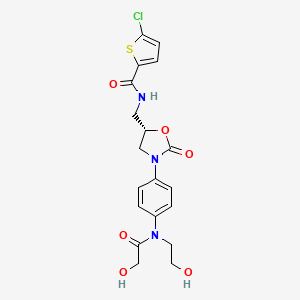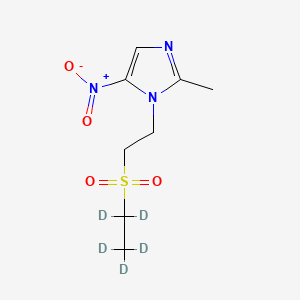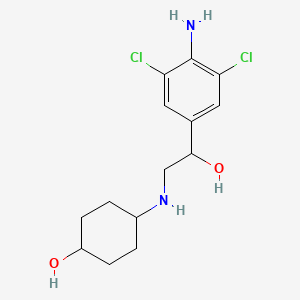
Clencyclohexerol
Vue d'ensemble
Description
Le Clencyclohexerol est un composé chimique qui appartient à la classe des agonistes des β-adrénocepteurs. Il s'agit d'un analogue du clenbutérol et il a été étudié pour ses applications thérapeutiques potentielles dans les troubles de la fonte musculaire. Les agonistes des β-adrénocepteurs sont connus pour moduler la synthèse et la dégradation des protéines, ce qui les rend précieux dans divers contextes médicaux et de recherche .
Applications De Recherche Scientifique
Clencyclohexerol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of β-adrenoceptor agonists.
Biology: Studied for its effects on muscle protein synthesis and degradation.
Medicine: Potential therapeutic applications in treating muscle wasting disorders.
Analyse Biochimique
Biochemical Properties
Clencyclohexerol plays a significant role in biochemical reactions by modulating protein synthesis and degradation. It interacts with β-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes . Upon binding to these receptors, this compound activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins, influencing their activity and stability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also affects cell signaling pathways, such as the cAMP-PKA pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Additionally, this compound has been shown to influence the expression of genes involved in muscle growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to β-adrenoceptors on the cell surface . This binding activates adenylate cyclase, increasing cAMP levels and activating PKA . PKA then phosphorylates various target proteins, leading to changes in their activity and stability . This compound also modulates gene expression by influencing transcription factors and other regulatory proteins involved in muscle growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors . Long-term studies have shown that this compound can have sustained effects on muscle mass and cellular function, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it promotes muscle growth without significant adverse effects . At higher doses, this compound can cause deleterious cardiovascular side effects, such as increased heart rate and blood pressure . These toxic effects highlight the importance of careful dosage control in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with β-adrenoceptors . It influences metabolic flux by modulating the activity of enzymes involved in protein synthesis and degradation . Additionally, this compound affects metabolite levels by altering the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . This compound’s distribution is crucial for its effectiveness in promoting muscle growth and modulating cellular processes .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with β-adrenoceptors on the cell surface . These interactions direct this compound to specific compartments or organelles, where it exerts its effects on protein synthesis, degradation, and gene expression . Post-translational modifications and targeting signals also play a role in its localization and activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Clencyclohexerol implique plusieurs étapes, commençant par la préparation des composés intermédiaires. Une voie de synthèse courante comprend la réaction de l'alcool 4-amino-3,5-dichlorobenzylique avec la cyclohexylamine dans des conditions spécifiques pour former le produit souhaité. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) et un catalyseur pour faciliter le processus .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les systèmes automatisés peut améliorer l'efficacité et l'évolutivité de la production .
Analyse Des Réactions Chimiques
Types de réactions
Le Clencyclohexerol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions du cycle aromatique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium ou d'autres bases fortes dans des solvants polaires.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de composés aromatiques substitués.
Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour la détection et la quantification des agonistes des β-adrénocepteurs.
Biologie : Étudié pour ses effets sur la synthèse et la dégradation des protéines musculaires.
Médecine : Applications thérapeutiques potentielles dans le traitement des troubles de la fonte musculaire.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux β-adrénocepteurs, qui font partie de la famille des récepteurs couplés aux protéines G. Lors de la liaison, il active la voie de l'adénylate cyclase, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cette activation entraîne la modulation de la synthèse et de la dégradation des protéines, favorisant la croissance musculaire et réduisant la fonte musculaire .
Mécanisme D'action
Clencyclohexerol exerts its effects by binding to β-adrenoceptors, which are part of the G protein-coupled receptor family. Upon binding, it activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the modulation of protein synthesis and degradation, promoting muscle growth and reducing muscle wasting .
Comparaison Avec Des Composés Similaires
Composés similaires
- Clenbutérol
- Mabutérol
- Brombutérol
- Mapentérol
- Clenpentérol
- Clenpropérol
Unicité
Le Clencyclohexerol est unique en raison de sa structure chimique spécifique, qui confère des propriétés pharmacologiques distinctes par rapport aux autres agonistes des β-adrénocepteurs. Ses applications thérapeutiques potentielles et ses considérations réglementaires en font un composé d'intérêt dans divers domaines scientifiques .
Propriétés
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016396 | |
| Record name | Clencyclohexerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157877-79-7 | |
| Record name | Clencyclohexerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical methods are commonly used to detect Clencyclohexerol in biological samples?
A1: Two primary methods are employed for this compound detection:
Q2: What are the challenges associated with detecting this compound residues in livestock manure, and how do researchers address these challenges?
A: Detecting trace amounts of this compound in complex matrices like livestock manure poses significant analytical challenges. Researchers have developed a novel method using online cleanup technology coupled with UHPLC-MS/MS to overcome these hurdles []. This approach utilizes a Hyper Sep Retain CX column to remove interfering matrix components while selectively retaining this compound and other target analytes. This online cleanup step simplifies sample preparation and enhances the sensitivity and accuracy of the subsequent analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


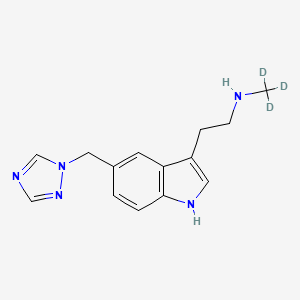
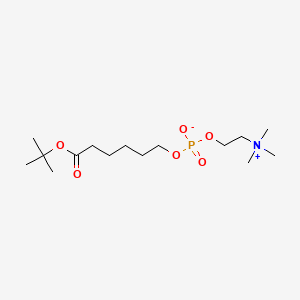
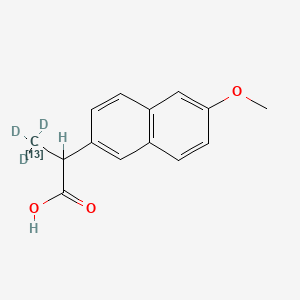

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)
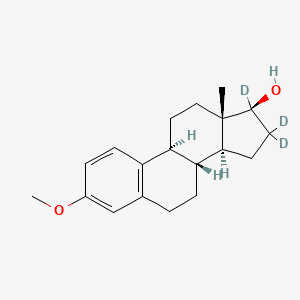
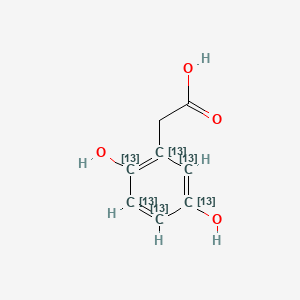
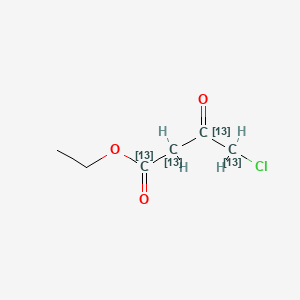
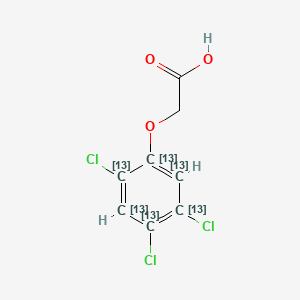
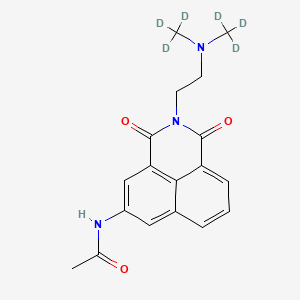
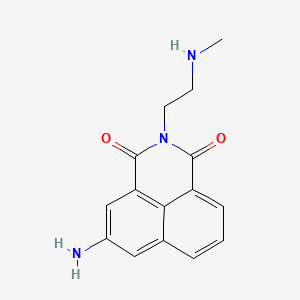
![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)
